molecular formula C27H28N2O3 B11221987 2'-Benzyl-N-[2-(furan-2-YL)ethyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Benzyl-N-[2-(furan-2-YL)ethyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11221987
M. Wt: 428.5 g/mol
InChI Key: LFCUHEACIIQUOB-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs) , which are important heterocyclic scaffolds found in both natural products and synthetic compounds. THIQs exhibit diverse biological activities, making them intriguing subjects of study . Our compound features a spirocyclic structure, with a benzyl group and a furan-2-yl moiety.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation reaction between a suitable amine and a ketone or aldehyde. The specific synthetic route would depend on the availability of starting materials and the desired regiochemistry.

Reaction Conditions:: The reaction conditions for the synthesis of THIQs can vary, but typically involve mild to moderate temperatures, appropriate solvents, and acid or base catalysts. For our compound, the furan-2-yl group is introduced via a Michael addition or similar nucleophilic substitution reaction.

Industrial Production:: While industrial-scale production methods may not be widely documented for this specific compound, the synthetic strategies used in the laboratory can serve as a starting point for process development.

Chemical Reactions Analysis

Reactions::

    Oxidation: THIQs can undergo oxidation reactions, leading to the formation of various functional groups (e.g., hydroxyl, carbonyl).

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can modify the benzyl or furan-2-yl substituents.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or other suitable electrophiles.

Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield carboxylic acids, while reduction leads to alcohols.

Scientific Research Applications

    Chemistry: THIQs serve as versatile building blocks for drug discovery due to their diverse pharmacological activities.

    Biology: These compounds may exhibit antiproliferative, anti-inflammatory, or antimicrobial effects.

    Medicine: Research focuses on potential therapeutic applications, such as anticancer agents or neuroprotective drugs.

    Industry: THIQ-based derivatives find use in agrochemicals and materials science.

Mechanism of Action

The exact mechanism of action for our compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-benzyl-N-[2-(furan-2-yl)ethyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C27H28N2O3/c30-25(28-17-14-21-11-8-18-32-21)24-22-12-4-5-13-23(22)26(31)29(27(24)15-6-7-16-27)19-20-9-2-1-3-10-20/h1-5,8-13,18,24H,6-7,14-17,19H2,(H,28,30)

InChI Key

LFCUHEACIIQUOB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NCCC5=CC=CO5

Origin of Product

United States

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